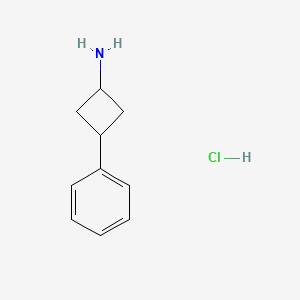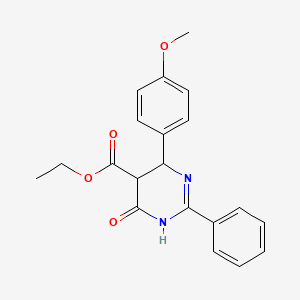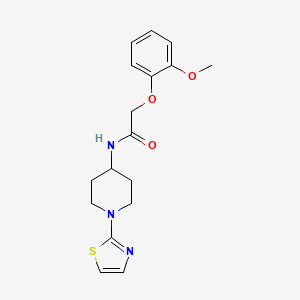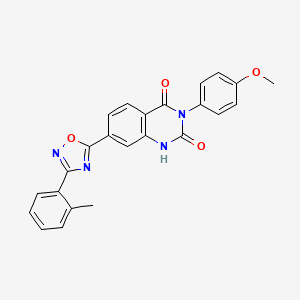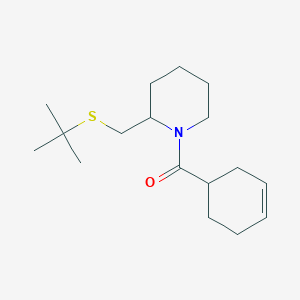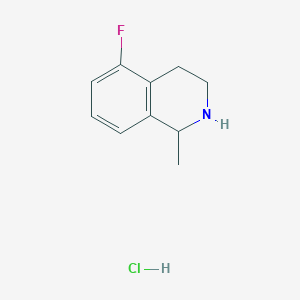![molecular formula C14H15N3O2S B2832414 6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797894-74-6](/img/structure/B2832414.png)
6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, one method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with 3-fluoroaniline in the presence of Hunig’s base in n-butanol . This reaction yields a compound that, upon oxidation with m-CPBA and subsequent nucleophilic displacement of the resulting activated methylsulfonyl groups with hydroxylamines, gives the target 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of “this compound” would be a derivative of this basic structure, with additional functional groups attached to the ring.Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, the Dimroth rearrangement, which is catalyzed by acids, bases, and is accelerated by heat or light, affects the course of the rearrangement in heterocyclic systems .Applications De Recherche Scientifique
Antimicrobial Activity
A study on substituted tricyclic compounds, including tetrahydropyrido[4,3-d]pyrimidines, demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated against various bacterial and fungal strains, indicating their potential use in antimicrobial applications (Mittal, Sarode, & Vidyasagar, 2011).
Antitumor Activity
Several studies have explored the antitumor properties of pyrido[4,3-d]pyrimidine derivatives. For instance, the synthesis of 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines showed potential as antitumor agents, with some compounds exhibiting significant growth inhibition of tumor cells in culture (Gangjee et al., 2007). Additionally, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups were synthesized, and their antimicrobial activities showed some derivatives exceeding the activity of reference drugs, suggesting their relevance in antitumor research (Alsaedi, Farghaly, & Shaaban, 2019).
Inhibition of Dihydrofolate Reductase
Compounds such as 6-substituted classical pyrrolo[2,3-d]pyrimidine antifolates were synthesized to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. These compounds demonstrated potent inhibitory activities and could be potential candidates for antitumor therapy (Deng et al., 2008).
Herbicidal Activity
Research on 2-(phenylsulfonylamino)pyrimidine derivatives revealed definite herbicidal activities, suggesting a potential application in agriculture (Huazheng, 2011).
Mécanisme D'action
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Orientations Futures
Pyrimidine derivatives have shown promising potential in various fields, especially in the development of new drugs . They have been found to possess promising anticancer activity, exerting their potential through different action mechanisms, one of which is inhibiting protein kinases . This suggests that “6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and similar compounds could have potential applications in the development of new therapeutic agents.
Propriétés
IUPAC Name |
6-benzylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-20(19,10-12-4-2-1-3-5-12)17-7-6-14-13(9-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLKZGOWIMZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)

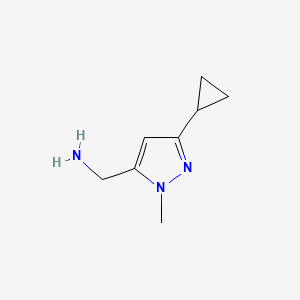



![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)

